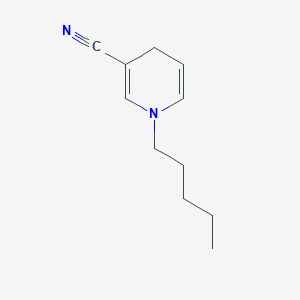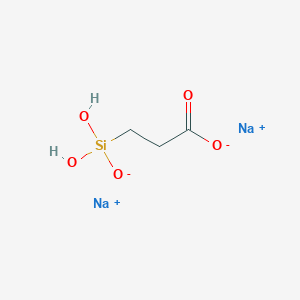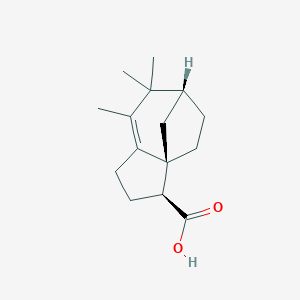
Isokhusenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isokhusenic acid is a natural product that belongs to the family of diterpenes. It is commonly found in the plant species of Salvia miltiorrhiza, which is widely used in traditional Chinese medicine. Isokhusenic acid has been studied extensively due to its various pharmacological properties. In
Mechanism of Action
The mechanism of action of isokhusenic acid is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways. Isokhusenic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Isokhusenic acid has been shown to have various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. It also has antioxidant properties and can scavenge free radicals. Isokhusenic acid has been found to inhibit the growth of cancer cells and induce apoptosis. Moreover, it can improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using isokhusenic acid in lab experiments is its availability. Isokhusenic acid can be easily synthesized, and its purity can be ensured. Moreover, it has been extensively studied, and its pharmacological properties are well established. However, one of the limitations of using isokhusenic acid is its low solubility in water. This can make it difficult to administer in in vitro and in vivo experiments.
Future Directions
There are several future directions for the study of isokhusenic acid. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Isokhusenic acid has been shown to have neuroprotective effects and can improve cognitive function. Moreover, it can modulate the levels of neurotransmitters, such as dopamine and serotonin. Another area of interest is its potential as a cardioprotective agent. Isokhusenic acid has been found to reduce the risk of cardiovascular diseases and can improve cardiac function. Furthermore, its anticancer activity warrants further investigation, particularly in combination with other anticancer agents.
Scientific Research Applications
Isokhusenic acid has been extensively studied for its various pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Isokhusenic acid has also been found to have neuroprotective effects and can improve cognitive function. Moreover, it has been demonstrated to have cardioprotective effects and can reduce the risk of cardiovascular diseases.
properties
CAS RN |
16202-79-2 |
|---|---|
Product Name |
Isokhusenic acid |
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1 |
InChI Key |
DHPMFKAJSXGYDJ-IXPVHAAZSA-N |
Isomeric SMILES |
CC1=C2CC[C@@H]([C@@]23CC[C@H](C3)C1(C)C)C(=O)O |
SMILES |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
Canonical SMILES |
CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

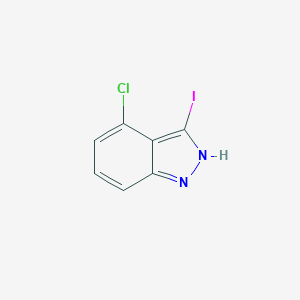
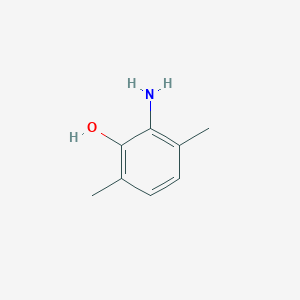
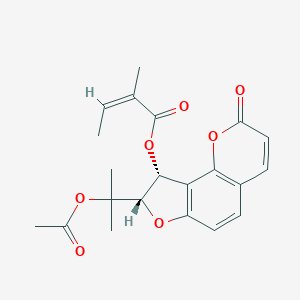
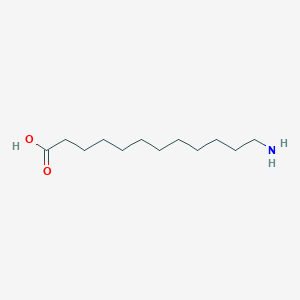
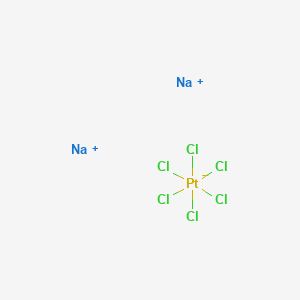

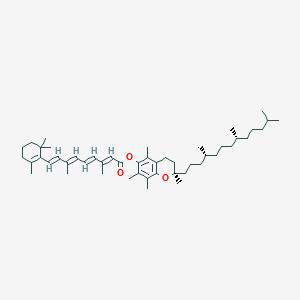
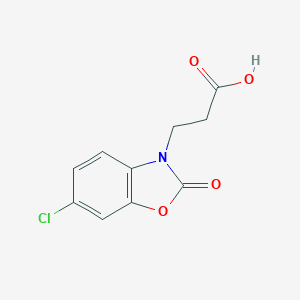
![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)
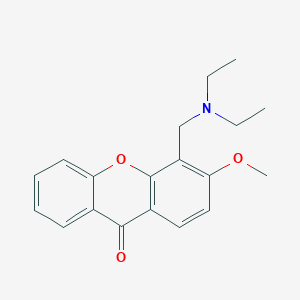
![11-(3-Benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine](/img/structure/B106453.png)

